2-Deoxy-alpha-L-erythro-pentopyranose
CAS No.: 113890-34-9
Cat. No.: VC20883072
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113890-34-9 |
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Molecular Formula | C5H10O4 |
Molecular Weight | 134.13 g/mol |
IUPAC Name | (2R,4R,5S)-oxane-2,4,5-triol |
Standard InChI | InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5-/m1/s1 |
Standard InChI Key | ZVQAVWAHRUNNPG-MROZADKFSA-N |
Isomeric SMILES | C1[C@H]([C@H](CO[C@H]1O)O)O |
SMILES | C1C(C(COC1O)O)O |
Canonical SMILES | C1C(C(COC1O)O)O |
Introduction
Chemical Structure and Identification
2-Deoxy-alpha-L-erythro-pentopyranose is a pentose sugar derivative with the molecular formula C5H10O4 and a molecular weight of 134.13 g/mol . The compound is characterized by a pyranose (six-membered) ring structure with specific stereochemistry. Its IUPAC name is (2R,4R,5S)-oxane-2,4,5-triol, which directly describes its stereochemical configuration .
Identification Parameters
Table 1: Identification Parameters of 2-Deoxy-alpha-L-erythro-pentopyranose
Parameter | Value |
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CAS Registry Number | 113890-34-9 |
Molecular Formula | C5H10O4 |
Molecular Weight | 134.13 g/mol |
IUPAC Name | (2R,4R,5S)-oxane-2,4,5-triol |
InChI | InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5-/m1/s1 |
InChI Key | ZVQAVWAHRUNNPG-MROZADKFSA-N |
SMILES | C1C@HO |
These structural identifiers provide unique chemical fingerprints that distinguish 2-Deoxy-alpha-L-erythro-pentopyranose from other related compounds . The InChI and SMILES notations are particularly useful for computational chemistry and database searches, encoding both the connectivity and stereochemistry of this molecule. |
Physical and Chemical Properties
The physical and chemical properties of 2-Deoxy-alpha-L-erythro-pentopyranose determine its behavior in biological systems and its applications in chemical synthesis.
Physical Properties
Table 2: Physical Properties of 2-Deoxy-alpha-L-erythro-pentopyranose
Chemical Properties
The chemical behavior of 2-Deoxy-alpha-L-erythro-pentopyranose is largely governed by its hydroxyl groups, which can participate in various reactions typical of alcohol functionality, including esterification, etherification, and oxidation . The compound exhibits the following notable chemical properties:
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pKa value: 12.78±0.60 (predicted) , indicating the acidity of its hydroxyl groups
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Reactivity at the anomeric position (C-1), which allows for glycosidation reactions
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Ability to form hydrogen bonds due to multiple hydroxyl groups
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Potential for ring-opening reactions under appropriate conditions
Synthesis Methods
Several methods have been developed for the synthesis of 2-Deoxy-alpha-L-erythro-pentopyranose, with approaches varying in efficiency, scalability, and stereoselectivity.
Synthesis from L-Arabinose
One efficient and practical route for large-scale synthesis starts from L-arabinose and employs a Barton-type free-radical deoxygenation reaction as the key step . This approach has been reported to achieve good yields and stereoselectivity:
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Preparation of a phenoxythiocarbonyl ester intermediate in situ
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Selective deoxygenation through slow addition of tributyltin hydride to the reaction mixture
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Purification to obtain the target compound with good stereochemical control
This synthesis approach is particularly valuable for producing larger quantities of 2-Deoxy-alpha-L-erythro-pentopyranose for research applications and further derivatization.
Alternative Synthetic Approaches
Research has also explored other synthetic pathways to produce 2-Deoxy-alpha-L-erythro-pentopyranose derivatives, including:
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Modifications of existing nucleosides through selective functionalization reactions
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Protection-deprotection strategies to control regioselectivity during chemical transformations
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Stereoselective glycosylation reactions to introduce specific anomeric configurations
These approaches provide flexibility in synthesizing derivatives with tailored properties for specific applications in nucleoside chemistry and DNA research.
Applications in Biochemical Research
2-Deoxy-alpha-L-erythro-pentopyranose has significant applications in biochemical research, particularly in nucleic acid chemistry and related fields.
DNA Synthesis and Research
The compound serves as an important building block in DNA synthesis, contributing to the structural diversity of nucleic acid analogs . Its incorporation into oligonucleotides can modulate:
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Backbone conformations and structural properties
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Binding affinities with complementary nucleic acids
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Resistance to nuclease degradation
Base Excision Repair Studies
Research involving derivatives of 2-deoxy-pentoses, including the L-erythro configuration, has contributed to understanding DNA damage repair mechanisms, particularly base excision repair pathways . These studies provide insights into how structural modifications in the sugar component affect recognition and processing by DNA repair enzymes.
Nucleoside Analog Development
The compound serves as a precursor in the development of modified nucleosides with potential therapeutic applications:
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Antiviral agents that can inhibit viral replication
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Anticancer nucleoside analogs that interfere with DNA synthesis in rapidly dividing cells
Comparison with Related Compounds
Understanding the relationship between 2-Deoxy-alpha-L-erythro-pentopyranose and structurally similar compounds provides valuable context for its chemical and biological properties.
Comparison with Pentofuranose Form
While 2-Deoxy-alpha-L-erythro-pentopyranose features a six-membered pyranose ring, its pentofuranose counterpart (2-Deoxy-alpha-L-erythro-pentofuranose) contains a five-membered ring . This structural difference significantly impacts:
Table 3: Comparison of Pyranose and Furanose Forms
Comparison with D-Configuration
The L-configuration of 2-Deoxy-alpha-L-erythro-pentopyranose distinguishes it from its D-configured counterpart (2-Deoxy-D-erythro-pentopyranose), which is more commonly found in natural nucleic acids . The stereochemical differences result in:
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Altered recognition by enzymes involved in nucleic acid metabolism
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Different conformational preferences and hydrogen bonding patterns
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Distinct biological activities and pharmacological properties
These differences have been exploited in the development of nucleoside analogs with enhanced stability against enzymatic degradation.
Research Applications and Future Directions
Current and emerging research involving 2-Deoxy-alpha-L-erythro-pentopyranose spans multiple fields of biochemistry and medicinal chemistry.
Conformationally Restricted Nucleosides
One significant research direction involves the development of conformationally restricted nucleosides using 2-Deoxy-alpha-L-erythro-pentopyranose as a starting material . These compounds:
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Provide insights into the relationship between nucleoside conformation and biological activity
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Allow for fine-tuning of binding affinities to target proteins
Modified Oligonucleotides
Incorporation of 2-Deoxy-alpha-L-erythro-pentopyranose derivatives into oligonucleotides has been explored for various applications:
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Antisense oligonucleotides with enhanced target specificity
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Diagnostic probes with improved hybridization properties
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Therapeutic oligonucleotides with optimized pharmacokinetic profiles
Research has shown that oligodeoxynucleotides containing modified units may exhibit altered hybridization properties with DNA and RNA complements, often with decreased affinity but potentially enhanced selectivity .
Structural Studies
Crystallographic analyses of nucleosides containing 2-Deoxy-alpha-L-erythro-pentopyranose and related structures have provided valuable insights into:
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